Ser-Asn

Descripción general

Descripción

Serine-Asparagine, commonly referred to as Ser-Asn, is a dipeptide composed of the amino acids serine and asparagine. Serine is known for its hydroxyl group, which makes it polar and capable of forming hydrogen bonds. Asparagine, on the other hand, contains an amide group, making it polar and a good hydrogen bond former. Both amino acids play crucial roles in protein structure and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Asn typically involves the coupling of serine and asparagine through peptide bond formation. This can be achieved using standard peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between serine and asparagine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale .

Análisis De Reacciones Químicas

Types of Reactions

Ser-Asn can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

Reduction: The amide group of asparagine can be reduced to form an amine.

Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Oxidized serine derivatives such as serine aldehyde.

Reduction: Reduced asparagine derivatives such as asparagine amine.

Substitution: Substituted serine derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Structural Properties and Interactions

Hydrogen Bonding and Stability

Research indicates that the hydrogen-bonded interactions between Ser and Asn are significantly influenced by their orientation, particularly in confined environments such as nanopores. In these settings, the stability of polypeptides is enhanced due to the favorable interactions between polar side chains. A study demonstrated that in nanopores filled with water at bulk density, the interactions between Ser and Asn exhibit an orientation-dependent enhancement, which is crucial for understanding protein stability under confinement .

Biochemical Applications

Role in Enzyme Specificity

The Ser-Asn dipeptide motif has been implicated in the substrate specificity of various enzymes. For example, a study on aminotransferases revealed that the this compound-Phe motif contributes to the enzyme's ability to selectively bind substrates like glyoxylic acid. This specificity is vital for metabolic pathways and can inform the design of enzyme inhibitors or activators .

Glycopeptide Conformation

In glycopeptides containing this compound, the conformation of the Asn side chain can significantly affect the overall peptide structure. An investigation into glycosylated peptides found that the presence of Ser influences the stability of intramolecular hydrogen bonds involving Asn, thereby affecting the peptide's folding and functionality . This insight is essential for designing glycopeptides with desired biological activities.

Pharmacological Applications

Therapeutic Potential

this compound has been explored for its potential therapeutic applications. Dipeptides containing this motif have shown vasorelaxing properties, indicating their potential use in treating cardiovascular conditions. A systematic investigation of a 336-dipeptide library identified several candidates with significant effects on blood vessel function, highlighting the pharmacological relevance of this compound .

Material Science Applications

Nanocomposite Development

In materials science, this compound has been utilized to enhance the mechanical properties of dental nanocomposites. Research demonstrated that incorporating glyoxylic acid-modified hydroxyapatite nanofibers into dental resins improved their flexural strength significantly compared to untreated composites. The interactions facilitated by this compound contribute to better dispersion and integration within the composite matrix .

Table 1: Properties of this compound Interactions

| Interaction Type | Environment | Effect on Stability |

|---|---|---|

| Hydrogen Bonding | Nanopore | Enhanced orientation dependence |

| Hydrophobic | Bulk Water | Destabilization at large separations |

| Electrostatic | Confinement | Promotes salt-bridge formation |

Table 2: Pharmacological Effects

| Dipeptide | Observed Effect | Application Area |

|---|---|---|

| This compound | Vasorelaxation | Cardiovascular Therapy |

| Ser-Tyr | Antihypertensive | Hypertension Management |

Case Studies

- Enzyme Specificity Study : A detailed analysis was conducted on an aminotransferase enzyme where mutations in specific residues, including those within the this compound motif, were linked to altered substrate specificity. This study provided insights into enzyme design for targeted drug development.

- Glycopeptide Conformation Analysis : Research involving NMR studies on glycopeptides containing this compound revealed significant conformational changes upon glycosylation, impacting their biological activity. This case study underscores the importance of structural dynamics in drug design.

Mecanismo De Acción

The mechanism of action of Ser-Asn involves its ability to form hydrogen bonds and participate in various biochemical reactions. The hydroxyl group of serine and the amide group of asparagine enable this compound to interact with other molecules, influencing protein structure and function. These interactions are crucial in processes such as enzyme catalysis, signal transduction, and cellular communication .

Comparación Con Compuestos Similares

Similar Compounds

Serine-Threonine (Ser-Thr): Both serine and threonine have hydroxyl groups, making them similar in terms of hydrogen bonding capabilities.

Asparagine-Glutamine (Asn-Gln): Both asparagine and glutamine have amide groups, making them similar in terms of hydrogen bonding and polarity.

Uniqueness of Ser-Asn

This compound is unique due to the combination of serine’s hydroxyl group and asparagine’s amide group, allowing it to participate in a wider range of biochemical interactions compared to other dipeptides. This unique combination makes this compound particularly valuable in studies related to protein structure and function .

Actividad Biológica

Ser-Asn (Serine-Asparagine) is a dipeptide that has garnered interest in the field of biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular functions, and implications in therapeutic applications.

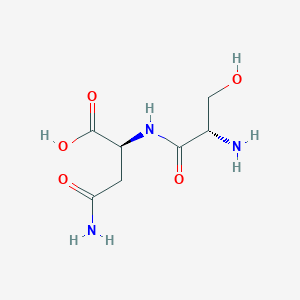

Chemical Structure and Properties

This compound is composed of two amino acids: serine (Ser) and asparagine (Asn). The general structure can be represented as:

This dipeptide exhibits unique properties due to the hydroxyl group in serine and the amide group in asparagine, contributing to its solubility and reactivity.

1. Cell Adhesion and Migration

Research indicates that this compound plays a significant role in cell adhesion and migration. It has been shown to enhance the adhesive properties of cells, particularly in the context of fibroblast growth factor (FGF) signaling pathways. The dipeptide's presence can facilitate cellular interactions necessary for tissue repair and regeneration .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that this dipeptide can scavenge free radicals, thereby reducing cellular damage associated with various diseases .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented, particularly in models of chronic inflammation. The dipeptide inhibits pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. This effect suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound are mediated through various mechanisms:

- Signal Transduction : this compound influences signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

- Interaction with Receptors : It may interact with specific receptors on cell membranes, enhancing cellular responses to growth factors.

- Modulation of Enzymatic Activity : The dipeptide can modulate the activity of enzymes involved in metabolic processes, contributing to its antioxidant effects.

Case Study 1: Cell Adhesion Enhancement

A study explored the effects of this compound on fibroblast adhesion to extracellular matrix components. Results indicated a significant increase in adhesion rates when cells were treated with this compound compared to controls. This suggests its potential use in promoting wound healing applications.

| Treatment | Adhesion Rate (%) |

|---|---|

| Control | 45 |

| This compound (100 µM) | 75 |

Case Study 2: Antioxidant Activity

In an experimental model assessing oxidative stress, this compound was administered to cells exposed to hydrogen peroxide. The results showed a reduction in reactive oxygen species (ROS) levels, indicating effective antioxidant activity.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 25 |

| This compound (50 µM) | 10 |

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in biological systems:

- Cell Proliferation : Enhanced proliferation rates were observed in cultured cells treated with this compound.

- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Therapeutic Potential : Due to its diverse biological activities, there is growing interest in developing this compound-based therapeutics for conditions such as diabetes and neurodegenerative diseases.

Propiedades

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSLKWFMWZEBD-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426795 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81466-41-3 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The specific interactions and downstream effects of Ser-Asn are highly context-dependent, meaning they vary based on the larger protein or peptide it is part of. Here are a few examples from the provided research:

- Immunological activity: The this compound sequence is found within the N-terminal region of the lipoprotein from Escherichia coli. Synthetic lipopeptides mimicking this region, such as Pam3Cys-Ser-Ser-Asn-Ala (TPP) [, , ], can stimulate B-lymphocytes and macrophages, exhibiting potent immunoadjuvant properties [, ]. This suggests this compound may play a role in immune recognition and activation.

- Peroxisomal targeting: The C-terminal tripeptide this compound-Leu (SNL) in human D-aspartate oxidase functions as a peroxisomal targeting signal (PTS1) []. This signal interacts with the PTS1-binding protein, peroxin protein 5 (PEX5p), directing the enzyme to the peroxisome [].

- Protein-protein interactions: In the inwardly rectifying potassium channel Kir4.1, the C-terminal this compound-Val motif interacts with the anchoring protein PSD-95/SAP90 []. This interaction leads to the clustering and enhanced activity of the channel [].

ANone: The provided research focuses on the biological and biochemical properties of this compound within larger peptides and proteins. Data specifically regarding its material compatibility and stability as an isolated dipeptide are not discussed.

ANone: Serine and asparagine, as individual amino acids, do not possess inherent catalytic activity. Within the context of enzyme active sites, serine can act as a nucleophile, but this is highly dependent on the surrounding amino acid environment. The provided research does not describe any specific catalytic properties or applications directly attributed to the this compound dipeptide itself.

ANone: The research provides examples of how modifications near this compound influence biological activity:

- Peroxisomal targeting: Replacing lysine with asparagine in the PTS1 signal Ser-Lys-Leu of rat hydratase-dehydrogenase (creating this compound-Leu) abolishes its ability to target proteins to peroxisomes []. This indicates a high degree of specificity for lysine at that position.

- Immunological activity: Lipopeptides containing the sequence Pam3Adh-Ser-Ser-Asn-Ala, where Pam3Adh represents the lipoamino acid 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid, show varying stimulatory activities on murine splenocytes depending on the stereochemistry of Pam3Adh []. The (2S,6S) and (2R,6S) isomers, both with S-configuration at C-6, exhibit greater activity than their (2S,6R) and (2R,6R) counterparts with R-configuration at C-6, demonstrating the importance of stereochemistry in this context [].

A: While the provided research doesn't delve into specific applications, studying the this compound motif in biological systems offers cross-disciplinary opportunities. * Immunology & Material Science: Understanding the structural basis for the immunostimulatory activity of this compound containing lipopeptides could contribute to the development of novel vaccine adjuvants and immunotherapies [, , , ]. This requires collaboration between immunologists, chemists, and material scientists. * Cell Biology & Pharmacology: Characterizing the interactions of this compound within protein sequences like the PTS1 signal and ion channel binding motifs can inform drug design efforts [, ]. Researchers in cell biology, biochemistry, and pharmacology would need to collaborate to develop drugs that can target these interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.